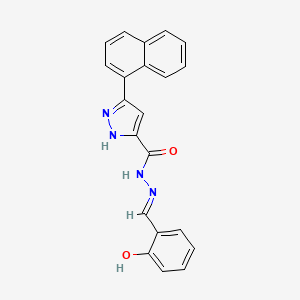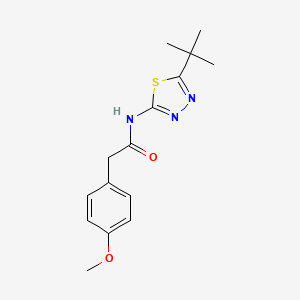![molecular formula C16H9BrN2OS B11675643 (2E)-2-(3-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11675643.png)
(2E)-2-(3-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a unique structure that combines a thiazole ring with a benzimidazole moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant biological activities, including antimicrobial and antiviral properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to its ability to inhibit the proliferation of cancer cells by interfering with their DNA replication or inducing apoptosis .
Comparación Con Compuestos Similares
Similar compounds to 2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE include other thiazole and benzimidazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For instance:
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine are known for their antimicrobial properties.
Benzimidazole derivatives: Compounds like benzimidazole-2-thione and benzimidazole-5-carboxylic acid exhibit antiviral and anticancer activities.
Propiedades
Fórmula molecular |
C16H9BrN2OS |
|---|---|
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
(2E)-2-[(3-bromophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H9BrN2OS/c17-11-5-3-4-10(8-11)9-14-15(20)19-13-7-2-1-6-12(13)18-16(19)21-14/h1-9H/b14-9+ |
Clave InChI |
WHEZZTOUOKPYJL-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC(=CC=C4)Br)/S3 |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)Br)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11675578.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11675579.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675586.png)
![2-Ethoxyethyl 4-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B11675600.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11675608.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675615.png)
![4-(2-fluorophenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11675622.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide](/img/structure/B11675628.png)
![(5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11675639.png)
![N,5-bis(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675657.png)


